3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride
Overview
Description
“3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride” is a chemical compound with the CAS Number: 1188374-88-0 . It has a molecular weight of 253.65 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The IUPAC Name of this compound is 3-[3-(trifluoromethyl)phenoxy]azetidine hydrochloride . The InChI Code is 1S/C10H10F3NO.ClH/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 253.65 . It appears as a white to off-white powder or crystals . It is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
However, the inclusion of the trifluoromethyl group in drug design, especially for antitubercular agents, has been highlighted in scientific research. For instance, a review focused on the role of the trifluoromethyl (-CF3) substituent in antitubercular drug design suggests that this group can enhance pharmacodynamic and pharmacokinetic properties of antitubercular agents. The -CF3 group has been identified as a significant pharmacophore due to its ability to improve potency, indicating its valuable contribution to the medicinal chemistry field. This insight underlines the importance of strategically placed trifluoromethyl groups in drug development for enhancing activity and drug-like properties (Thomas).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes, influencing their activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMCVKSEKIRPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679625 | |
Record name | 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188374-88-0 | |
Record name | 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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